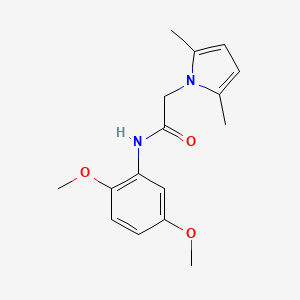
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is also known as DMPEA-NMe2 and has been synthesized using different methods.
作用机制
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is not fully understood. However, it has been reported to interact with different receptors, including serotonin receptors, which are involved in the regulation of various physiological and behavioral processes. It has also been suggested that this compound may act as a partial agonist or antagonist of these receptors.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has been reported to have different biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to affect the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. In vivo studies have shown that this compound can affect behavior and induce hallucinations and altered states of consciousness.
实验室实验的优点和局限性
One of the advantages of using N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide in lab experiments is its potential as a drug candidate for the treatment of different diseases. It has also been shown to have effects on different receptors, making it a useful tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its potential for psychoactive effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide. One of these directions is the investigation of its potential as a drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is the study of its effects on different receptors, including serotonin receptors, to gain a better understanding of its mechanism of action. Additionally, the investigation of its potential side effects and toxicity is also an important area for future research.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The synthesis of this compound has been reported using different methods, and it has been investigated for its potential as a drug candidate, its effects on different receptors, and its biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
合成方法
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has been reported using different methods. One of the commonly used methods involves the reaction of 2,5-dimethoxyaniline and 2,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst. The reaction mixture is then heated and refluxed for several hours, followed by purification using column chromatography to obtain the final product.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, it has been investigated for its effects on the central nervous system, including its potential as a psychoactive drug. In pharmacology, it has been studied for its interactions with different receptors, including serotonin receptors.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-6-12(2)18(11)10-16(19)17-14-9-13(20-3)7-8-15(14)21-4/h5-9H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBLPDOMZSVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)
![4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)
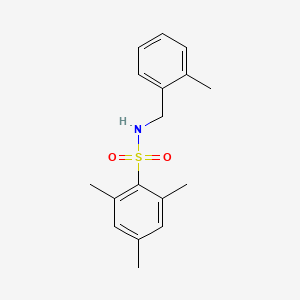
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5709559.png)

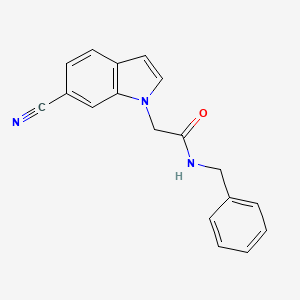
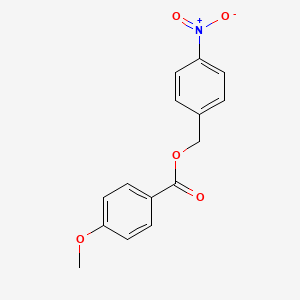
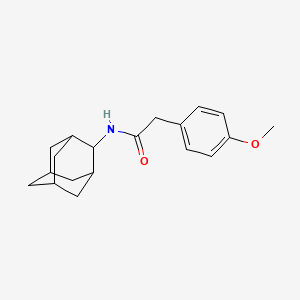


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)